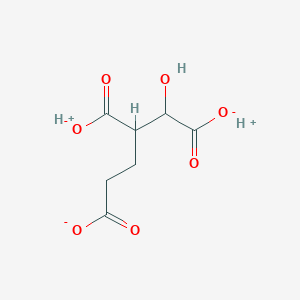
Homoisocitrate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoisocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a homoisocitric acid. It is a conjugate acid of a homoisocitrate(2-).
Applications De Recherche Scientifique
Antifungal Drug Discovery
The α-aminoadipate pathway presents a promising target for antifungal drug discovery due to its absence in mammals. Studies have identified homoisocitrate dehydrogenase as a critical enzyme within this pathway, making it a potential target for new antifungal agents. The inhibition of this enzyme could disrupt lysine biosynthesis in pathogenic fungi, leading to reduced virulence and growth.
- Case Study : In Candida albicans, disruption of genes encoding homoisocitrate dehydrogenase has been shown to lead to lysine auxotrophy and diminished virulence . This indicates that targeting this enzyme could effectively impair fungal growth.
Enzyme Characterization and Inhibitor Design
Research has focused on characterizing the substrate specificity and kinetic properties of homoisocitrate dehydrogenase from various organisms. For instance, enzymes from Deinococcus radiodurans and Saccharomyces cerevisiae have demonstrated broad substrate specificity, which has been exploited to design specific inhibitors .
- Table 1: Kinetic Parameters of Homoisocitrate Dehydrogenase
| Substrate | Km (μM) | Vmax (units mg−1 s−1) | kcat (s−1) | kcat/Km (m−1 s−1) |
|---|---|---|---|---|
| cis-Homo 1aconitate | 22 ± 3 | 0.68 ± 0.03 | 0.75 | 3.4 × 104 |
| cis-Homo 2aconitate | 30 ± 5 | 0.60 ± 0.03 | 0.66 | 2.2 × 104 |
| cis-Homo 3aconitate | 36 ± 6 | 2.2 ± 0.09 | 2.5 | 6.8 × 104 |
| cis-Homo 4aconitate | 175 ± 39 | 5.1 ± 0.3 | 5.6 | 3.2 × 104 |
| Maleate | 330 ± 50 | 5.5 ± 0.3 | 6.0 | 1.8 × 104 |
| (R)-Homocitrate | 1500 ± 200 | 0.59 ± 0.03 | 0.37 | 2.5 × 102 |
This table summarizes the kinetic parameters for various substrates of homoisocitrate dehydrogenase, highlighting the enzyme's preference and efficiency with different compounds.
Metabolic Engineering
Homoisocitrate is also studied within the context of metabolic engineering, particularly in yeast and fungi for enhanced lysine production. By manipulating the expression levels of enzymes involved in the α-aminoadipate pathway, researchers can optimize lysine yields for industrial applications.
Propriétés
Formule moléculaire |
C7H9O7- |
|---|---|
Poids moléculaire |
205.14 g/mol |
Nom IUPAC |
hydron;1-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-1 |
Clé InChI |
OEJZZCGRGVFWHK-UHFFFAOYSA-M |
SMILES canonique |
[H+].[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















